molecular formula C16H21BrClN3 B13740624 N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride CAS No. 14612-92-1

N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride

Cat. No.: B13740624
CAS No.: 14612-92-1
M. Wt: 370.7 g/mol
InChI Key: ZQJUQBSXMSRMMB-UHFFFAOYSA-N
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Description

N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride is a chemical compound with a complex structure that includes a bromobenzyl group, a dimethyl group, and a pyridylethylenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride typically involves multiple steps, including the bromination of benzyl compounds and subsequent reactions with pyridylethylenediamine. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of benzyl compounds, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzyl compounds, while nucleophilic substitution can yield a variety of substituted products .

Scientific Research Applications

N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride include:

Uniqueness

What sets N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

14612-92-1

Molecular Formula

C16H21BrClN3

Molecular Weight

370.7 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

ZQJUQBSXMSRMMB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.[Cl-]

Origin of Product

United States

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